molecular formula C17H15N3O5S2 B11049887 4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B11049887
M. Wt: 405.5 g/mol
InChI Key: DZACHVUHRNGQGG-UHFFFAOYSA-N
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Description

4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a combination of pyran, thiazole, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyran and thiazole intermediates, followed by their coupling with a benzenesulfonamide derivative.

    Preparation of Pyran Intermediate: The pyran intermediate can be synthesized by the reaction of acetylacetone with an appropriate aldehyde under acidic conditions to form the pyran ring.

    Preparation of Thiazole Intermediate: The thiazole intermediate can be synthesized by the reaction of a thioamide with α-haloketone under basic conditions.

    Coupling Reaction: The final step involves the coupling of the pyran and thiazole intermediates with a benzenesulfonamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyran moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the pyran and acetyl functionalities.

    Substitution: The aromatic ring in the benzenesulfonamide moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

In medicinal chemistry, 4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure suggests it may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide apart from similar compounds is its combination of pyran, thiazole, and benzenesulfonamide moieties. This unique structure may confer specific biological activities and chemical reactivity that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C17H15N3O5S2

Molecular Weight

405.5 g/mol

IUPAC Name

4-[(3-acetyl-6-methyl-4-oxopyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H15N3O5S2/c1-10-9-14(22)15(11(2)21)16(25-10)19-12-3-5-13(6-4-12)27(23,24)20-17-18-7-8-26-17/h3-9,19H,1-2H3,(H,18,20)

InChI Key

DZACHVUHRNGQGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)C

Origin of Product

United States

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